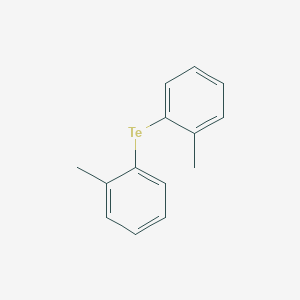
Benzene, 1,1'-tellurobis[2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-tellurobis[2-methyl-] is an organotellurium compound characterized by the presence of two benzene rings connected through a tellurium atom, with each benzene ring further substituted by a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurobis[2-methyl-] typically involves the reaction of tellurium tetrachloride with 2-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous solvent such as tetrahydrofuran. The reaction proceeds under an inert atmosphere, usually nitrogen, to prevent oxidation. The general reaction scheme is as follows:
TeCl4+2C6H4(CH3)MgBr→Te(C6H4(CH3))2+2MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Benzene, 1,1’-tellurobis[2-methyl-] can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of lower oxidation state tellurium compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, where substituents such as nitro groups or halogens can be introduced. Typical reagents include nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Benzene, 1,1’-tellurobis[2-methyl-] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-tellurobis[2-methyl-] involves its interaction with molecular targets through the tellurium atom. The tellurium center can participate in redox reactions, influencing cellular redox balance and potentially leading to oxidative stress in biological systems. The compound’s aromatic rings can also engage in π-π interactions with other aromatic molecules, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Benzene, 1,1’-thiobis[2-methyl-]: Similar structure but with sulfur instead of tellurium.
Benzene, 1,1’-selenobis[2-methyl-]: Similar structure but with selenium instead of tellurium.
Diphenyl telluride: Contains two phenyl groups connected by a tellurium atom without additional methyl substitution.
Uniqueness: Benzene, 1,1’-tellurobis[2-methyl-] is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs
Properties
CAS No. |
6243-26-1 |
|---|---|
Molecular Formula |
C14H14Te |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)tellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
IPMMCDPEYGDLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Te]C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
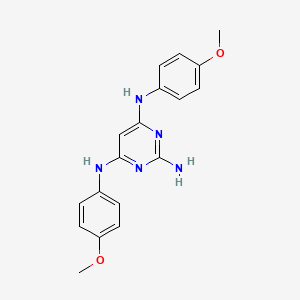
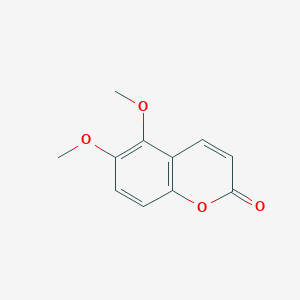
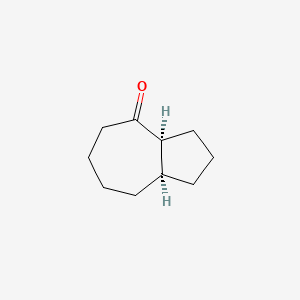
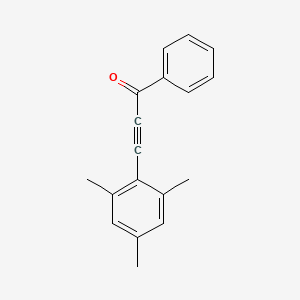
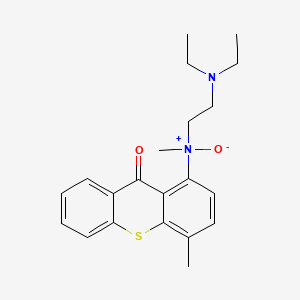

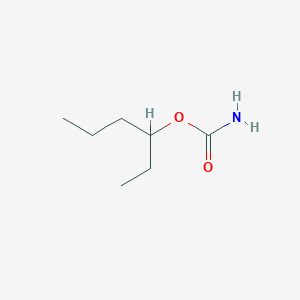
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
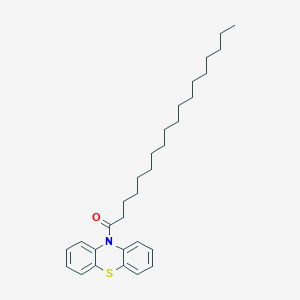

![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
